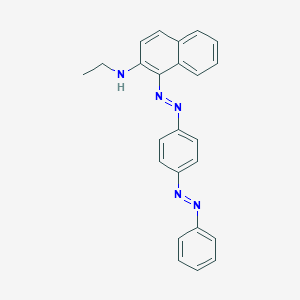

Sudan Red 7B

Descripción

Propiedades

IUPAC Name |

N-ethyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5/c1-2-25-23-17-12-18-8-6-7-11-22(18)24(23)29-28-21-15-13-20(14-16-21)27-26-19-9-4-3-5-10-19/h3-17,25H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWNTWQXVLKCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064266 | |

| Record name | C.I. Solvent Red 19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6368-72-5 | |

| Record name | Sudan Red 7B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6368-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Red 19 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006368725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan Red 7B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenamine, N-ethyl-1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-1-(4-(phenylazo)phenylazo)-2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT RED 19 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QUH39Y06P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Solvent Red 19 in Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 19, also known by its synonyms Sudan Red 7B and Fat Red 7B, is a lipophilic diazo dye primarily utilized in research for the histological visualization of lipids. Its strong affinity for neutral fats and lipids makes it a valuable tool for staining intracellular lipid droplets, as well as lipid deposits in tissue sections. This technical guide provides a comprehensive overview of the properties, applications, and methodologies associated with the use of Solvent Red 19 in a research setting.

Physicochemical and Optical Properties

A clear understanding of the physicochemical and optical properties of Solvent Red 19 is essential for its effective application in research. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 6368-72-5 | [1][2] |

| Molecular Formula | C₂₄H₂₁N₅ | [1][3] |

| Molecular Weight | 379.46 g/mol | [1][2][3] |

| Appearance | Red to dark red or reddish-brown powder | [1] |

| Melting Point | 130 °C (decomposes) | [1] |

| Absorption Maximum (λmax) | 527 ± 2 nm (in toluene) | [4] |

| Solubility | Soluble in acetone, benzene, and ethanol (B145695) (cherry red color). Insoluble in water. | [2][3] |

| Color Index | 26050 | [2] |

Core Research Application: Lipid Staining

The primary application of Solvent Red 19 in research is as a non-fluorescent stain for lipids in both plant and animal tissues.[5] Its hydrophobic nature allows it to selectively partition into and accumulate in lipid-rich structures, rendering them a brilliant red color under bright-field microscopy.

Staining Principle

The mechanism of staining with Solvent Red 19 is a physical process based on its differential solubility. The dye is more soluble in the lipids within the tissue than in the solvent used to prepare the staining solution. When a tissue section is immersed in the dye solution, the dye molecules migrate from the solvent and concentrate in the lipidic components of the cells and tissues.

A generalized workflow for the lipid staining process is outlined below.

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are protocols for the preparation of Solvent Red 19 staining solution and its application to plant and a general protocol adaptable for animal tissues.

Preparation of 0.1% (w/v) this compound Staining Solution for Plant Tissues

This protocol is adapted from Brundrett et al. (1991).

Reagents and Materials:

-

This compound (Solvent Red 19) powder

-

Polyethylene glycol (PEG-300)

-

Heating apparatus (e.g., water bath or oven at 90°C)

-

Filter paper

Procedure:

-

Dissolve 50 mg of this compound powder in 25 mL of PEG-300.

-

Incubate the solution at 90°C for 1 hour to ensure complete dissolution.

-

Allow the solution to cool to room temperature.

-

Add an equal volume (25 mL) of 90% glycerol to the dye solution and mix thoroughly.

-

The staining solution is stable and can be stored at room temperature.

Staining Protocol for Plant Tissues

Procedure:

-

Immerse fresh plant tissue sections in the 0.1% (w/v) this compound staining solution.

-

Incubate for 1 hour to overnight, depending on the tissue type and thickness.

-

Following incubation, rinse the stained tissues several times with water to remove excess stain.

-

Mount the stained tissue on a microscope slide in a suitable mounting medium for observation.

General Staining Protocol for Lipids in Animal Tissues (Adaptable)

Reagents and Materials:

-

Frozen or formalin-fixed paraffin-embedded tissue sections

-

Solvent Red 19 staining solution (prepared as for plant tissues or in a different solvent like 95% ethanol, which may require optimization)[9]

-

95% Ethanol (for differentiation)

-

Aqueous mounting medium

-

Optional: Hematoxylin (B73222) for counterstaining nuclei

Procedure:

-

Deparaffinization and Hydration (for paraffin (B1166041) sections):

-

Immerse slides in xylene to remove paraffin wax.

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.

-

-

Staining:

-

Incubate the sections in the Solvent Red 19 staining solution for a predetermined optimal time (e.g., 5-30 minutes).

-

-

Differentiation:

-

Briefly rinse the sections in 95% ethanol to remove excess, non-specifically bound dye. This step is critical and needs careful timing to avoid destaining the lipids.

-

-

Washing:

-

Rinse thoroughly with distilled water.

-

-

Counterstaining (Optional):

-

If desired, counterstain the nuclei with a suitable hematoxylin solution.

-

Wash gently in water.

-

-

Mounting:

-

Mount the coverslip using an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the lipids and the stain.

-

Other Research Considerations

Stability and Storage

Solvent Red 19 is a light-sensitive compound and should be stored in an amber vial or otherwise protected from light.[1] For long-term storage, refrigeration in an inert atmosphere is recommended.[1] Studies have shown that the dye can degrade when exposed to UV-A irradiation and temperature over time, leading to a fading of its color.[10][11]

Toxicology

Limited empirical data on the health effects of Solvent Red 19 are available.[12] One safety data sheet for a related compound, Solvent Red 119, indicates low acute toxicity.[13][14] However, another source suggests that Solvent Red 1 is a contact sensitizer.[15] As with all chemical reagents, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling Solvent Red 19.

Conclusion

Solvent Red 19 is a well-established, effective, and simple-to-use lipophilic stain for the visualization of neutral lipids in a variety of biological samples. Its primary research application lies in histology and cytochemistry for the qualitative assessment of lipid distribution. While it is a powerful tool for this purpose, researchers should be aware of its limited application beyond lipid staining, as there is currently no evidence to suggest its utility in studying dynamic cellular processes or specific signaling pathways. Careful adherence to staining protocols and appropriate safety precautions will ensure reliable and safe use of this dye in the research laboratory.

References

- 1. Solvent Red 19 [chembk.com]

- 2. sdinternational.com [sdinternational.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Solvent Red 19e CAS No.6368-72-5 Manufacturers in India [colorantsgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. microbenotes.com [microbenotes.com]

- 7. mlsu.ac.in [mlsu.ac.in]

- 8. Lipid Staining Guide for Labs | PDF | Staining | Histology [scribd.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Screening Assessment - Canada.ca [canada.ca]

- 13. kochcolor.com [kochcolor.com]

- 14. saujanyaexports.com [saujanyaexports.com]

- 15. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide on the Toxicological Mechanism of C.I. 26050

Executive Summary

C.I. 26050, chemically known as N-ethyl-1-[[4-(phenyldiazenyl)phenyl]azo]-2-naphthalenamine and commonly referred to as Sudan Red 7B or Solvent Red 19, is a synthetic diazo dye.[1][2] Its primary applications are in industrial settings, such as coloring for oils, waxes, plastics, and as a histological stain for lipids.[1][3] Contrary to what its complex chemical structure might suggest to those in drug development, C.I. 26050 is not a therapeutic agent and thus does not possess a "mechanism of action" in the pharmacological sense. Instead, the relevant mechanism for scientific and regulatory consideration is its toxicological mechanism of action . This guide provides a detailed examination of this mechanism, focusing on its metabolic activation, subsequent genotoxicity, and the experimental protocols used for its assessment. The core of its toxicity lies in its biotransformation into carcinogenic aromatic amines, a characteristic shared by many azo dyes.[4]

Chemical Identity

-

Common Names: this compound, Solvent Red 19, Ceres Red 7B, Fat Red 7B[1][2]

-

Chemical Name: N-ethyl-1-[[4-(phenyldiazenyl)phenyl]azo]-2-naphthalenamine[1]

-

CAS Number: 6368-72-5[2]

-

Molecular Formula: C₂₄H₂₁N₅[2]

-

Molecular Weight: 379.5 g/mol [2]

-

Chemical Class: Diazo Dye[1]

Toxicological Mechanism of Action: Metabolic Activation and Genotoxicity

The primary toxicological concern with C.I. 26050, and azo dyes in general, is not the parent compound itself but the aromatic amines released upon metabolic cleavage of the azo bonds (-N=N-).[4] This process, known as azoreduction, is the critical activating step in its mechanism of toxicity.

3.1 Metabolic Pathway

-

Azoreduction: Upon ingestion, C.I. 26050 is poorly absorbed in the upper gastrointestinal tract. It travels to the lower intestine, where anaerobic conditions and the presence of gut microbiota facilitate the enzymatic reduction of the two azo linkages. Azoreductase enzymes, produced by various bacterial species, cleave the dye into its constituent aromatic amines.[5] Liver enzymes can also contribute to this process to a lesser extent.[4]

-

Formation of Aromatic Amines: The reductive cleavage of C.I. 26050 is predicted to yield aromatic amines such as aniline (B41778) and derivatives of naphthylamine and phenylenediamine.

-

Secondary Activation (N-hydroxylation): These liberated aromatic amines are absorbed into circulation and undergo Phase I metabolism in the liver, primarily by cytochrome P450 enzymes. A key activation step is N-hydroxylation, which forms N-hydroxylarylamines.[4]

-

Formation of Reactive Electrophiles: The N-hydroxylarylamines can be further activated, for example, by glucuronidation. Under acidic conditions, such as in the urinary bladder, these metabolites can form highly reactive nitrenium ions.[4]

-

DNA Adduct Formation and Mutagenesis: The electrophilic nitrenium ions readily attack nucleophilic sites on DNA bases, particularly guanine. This formation of covalent DNA adducts can lead to errors during DNA replication, resulting in point mutations and chromosomal damage, which are initiating events in carcinogenesis.[4]

Diagram of the Metabolic Activation Pathway of C.I. 26050

Caption: Metabolic activation of C.I. 26050 to genotoxic intermediates.

Quantitative Toxicological Data

Quantitative data for C.I. 26050 is limited. The available data, along with representative data for other relevant Sudan dyes, is summarized below. It is crucial to note that the absence of comprehensive data does not imply safety; rather, it highlights the need for further investigation based on the known hazards of the azo dye class.

Table 1: Acute Toxicity Data

| Compound | Test Species | Route | Value | Units | Reference |

|---|---|---|---|---|---|

| C.I. 26050 | Rat | Oral | TDLo: 15 | g/kg/50W-C | [6] |

| Sudan I | Rat | Oral | LD50: >2000 | mg/kg | |

| Sudan III | Rat | Oral | LD50: >5000 | mg/kg |

TDLo (Lowest Published Toxic Dose): The lowest dose of a substance introduced by any route, other than inhalation, over any given period of time, and reported to produce any toxic effect in a human or animal. LD50 (Median Lethal Dose): The dose required to kill half the members of a tested population.[6]

Table 2: Genotoxicity Data for Related Azo Dyes

| Compound | Assay | Test System | Metabolic Activation (S9) | Result |

|---|---|---|---|---|

| Sudan I | Ames Test | Salmonella Typhimurium TA98, TA100 | Required | Positive[5] |

| Sudan II | Ames Test | Salmonella Typhimurium TA1538 | Required | Positive[5] |

| Disperse Red 1 | Micronucleus Test (in vivo) | Mouse Bone Marrow | N/A | Positive[7] |

Key Experimental Protocols

The assessment of genotoxic potential is fundamental to the toxicological evaluation of azo dyes. The following are detailed methodologies for two key assays.

5.1 Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to detect gene mutations and is a primary screening tool for genotoxicity.

-

Objective: To determine if C.I. 26050 or its metabolites can induce reverse mutations at a selectable locus in specific strains of Salmonella typhimurium.

-

Materials:

-

Histidine-dependent Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

-

Test substance (C.I. 26050) dissolved in a suitable solvent (e.g., DMSO).

-

S9 fraction from Aroclor-1254 induced rat liver for metabolic activation.

-

Cofactor solution (NADP, Glucose-6-phosphate).

-

Minimal glucose agar (B569324) plates.

-

Top agar.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of C.I. 26050.

-

Incubation (with and without S9):

-

For assays requiring metabolic activation, combine the test substance dilution, S9 mix, and the bacterial culture in a test tube.

-

For assays without activation, combine the test substance, a buffer solution, and the bacterial culture.

-

Include negative (solvent) and positive controls (known mutagens like 2-nitrofluorene (B1194847) for -S9 and 2-aminoanthracene (B165279) for +S9).

-

Incubate the mixture at 37°C for approximately 20-30 minutes.

-

-

Plating: Add molten top agar to the incubation tube, vortex gently, and pour the contents onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of visible revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.[8][9]

-

Diagram of the Ames Test Workflow

Caption: Workflow for the bacterial reverse mutation (Ames) test.

5.2 In Vivo Mammalian Erythrocyte Micronucleus Test

This in vivo assay detects damage to chromosomes or the mitotic apparatus.

-

Objective: To determine if C.I. 26050 induces chromosomal damage or aneuploidy in the bone marrow erythroblasts of treated animals.

-

Materials:

-

Test animals (typically mice or rats).

-

Test substance (C.I. 26050) in an appropriate vehicle.

-

Positive control (e.g., cyclophosphamide).

-

Fetal bovine serum.

-

Acridine (B1665455) orange or other DNA-specific stain.

-

Microscope slides and fluorescence microscope.

-

-

Methodology:

-

Dosing: Administer C.I. 26050 to the test animals, typically via oral gavage or intraperitoneal injection, at several dose levels. A single or multiple treatment regimen can be used.

-

Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours after the final dose), euthanize the animals. Harvest bone marrow from the femurs into fetal bovine serum.

-

Cell Preparation: Centrifuge the cell suspension, remove the supernatant, and create a smear of the cell pellet on a microscope slide.

-

Staining: After air-drying, fix the slides in methanol (B129727) and stain with a DNA-specific fluorescent dye like acridine orange. This allows for the differentiation of polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature), and the visualization of micronuclei.

-

Scoring: Using a fluorescence microscope, score at least 2000 PCEs per animal for the presence of micronuclei. Micronuclei are small, round, non-refractile bodies in the cytoplasm of the PCEs.

-

Cytotoxicity Assessment: Determine the ratio of PCEs to NCEs. A significant decrease in this ratio indicates bone marrow toxicity.

-

Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group.[10]

-

Conclusion

C.I. 26050 (this compound) is an industrial diazo dye whose primary health concern is its potential carcinogenicity, driven by a well-understood toxicological mechanism. This mechanism is initiated by the reductive cleavage of its azo bonds by gut microbiota, releasing aromatic amines. These amines are then metabolically activated in the liver to form reactive electrophiles that can bind to DNA, inducing mutations. The genotoxic potential of the azo dye class is well-documented through standard assays such as the Ames test and the in vivo micronucleus test. Due to these toxicological properties, C.I. 26050 is not suitable for human consumption or therapeutic use, and its presence as a contaminant, particularly in food, is a significant public health issue.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C24H21N5 | CID 61396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. keyorganics.net [keyorganics.net]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Evaluation of impact of exposure of Sudan azo dyes and their metabolites on human intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. In Vivo genotoxicity of a commercial C.I. Disperse Red 1 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 9. researchgate.net [researchgate.net]

- 10. Mutagenic and genotoxic activity of chosen dyes and surface active compounds used in the textile industry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Sudan Red 7B in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sudan Red 7B (Solvent Red 19), a synthetic diazo dye, in various organic solvents. This document is intended for use by researchers, scientists, and professionals in drug development who utilize this compound in their work, such as in staining applications for lipids and as a colorant in various industrial products.

Core Chemical Properties of this compound

This compound is chemically identified as N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine. It is recognized for its vibrant red color and its general solubility in oils and organic solvents, while being insoluble in water[1].

| Property | Value |

| Chemical Formula | C₂₄H₂₁N₅ |

| Molecular Weight | 379.46 g/mol |

| CAS Number | 6368-72-5 |

| Appearance | Dark red to purple powder[2] |

| Melting Point | 130 °C (decomposes)[2] |

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents has been compiled from various sources. The data is presented in a standardized format for ease of comparison. It is important to note that solubility can be influenced by the purity of both the solute and the solvent, as well as the temperature at which the measurement is taken.

| Organic Solvent | Chemical Class | Solubility (mg/mL) | Solubility ( g/100 mL) | Source |

| Dimethylformamide (DMF) | Amide | 30 | 3 | Cayman Chemical[3] |

| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide | 30 | 3 | Cayman Chemical[3] |

| Dimethyl sulfoxide (DMSO) | Sulfoxide | 5.83 | 0.583 | MedchemExpress[4] |

| Acetone | Ketone | 10 | 1 | Sigma-Aldrich[5] |

| Toluene | Aromatic Hydrocarbon | 1 | 0.1 | Sigma-Aldrich[5] |

| Ethanol | Alcohol | 1 | 0.1 | Cayman Chemical[3] |

| DMSO:PBS (pH 7.2) (1:1) | Mixed Aqueous/Organic | 0.5 | 0.05 | Cayman Chemical[3] |

Note on Data Variance: The discrepancy in the reported solubility of this compound in DMSO (30 mg/mL vs. 5.83 mg/mL) from different suppliers highlights the importance of empirical verification of solubility for specific applications and batches of the dye.

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The following methodologies are recommended for determining the solubility of this compound in organic solvents.

ISO 7579:2009: Determination of Solubility in Organic Solvents

The International Organization for Standardization (ISO) provides a standard (ISO 7579:2009) for determining the solubility of dyestuffs in organic solvents through gravimetric and photometric methods[6].

Principle: A known excess of the dye is dispersed in a specific volume of the solvent and agitated at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dye in the clear solution is determined.

1. Gravimetric Method (Recommended for volatile solvents, boiling point < 120 °C):

-

Apparatus:

-

Orbital shaker or magnetic stirrer with temperature control.

-

Centrifuge.

-

Filtration apparatus (e.g., syringe filter with a solvent-compatible membrane).

-

Evaporating dish of known weight.

-

Analytical balance.

-

Drying oven.

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Allow the undissolved dye to settle. For finer suspensions, centrifugation may be necessary.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the aliquot to remove any remaining solid particles.

-

Transfer the filtered solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

-

Dry the residue in the evaporating dish to a constant weight in a drying oven at a temperature that will not cause decomposition of the dye.

-

The weight of the residue corresponds to the amount of this compound dissolved in the known volume of the solvent.

-

Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

-

2. Photometric Method (Recommended for less volatile solvents, boiling point > 120 °C):

-

Apparatus:

-

Same as the gravimetric method, plus a UV-Vis spectrophotometer.

-

-

Procedure:

-

Follow steps 1-5 of the gravimetric method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Saturated Shake-Flask Method

This is a widely used and reliable method that aligns with the principles of the ISO standard[7].

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

-

Materials:

-

This compound.

-

Selected organic solvent.

-

Erlenmeyer flasks with stoppers.

-

Orbital shaker with temperature control.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Centrifuge and/or filtration apparatus.

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer).

-

-

Procedure:

-

Add an excess amount of this compound to a series of Erlenmeyer flasks.

-

Add a known volume of the selected organic solvent to each flask.

-

Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the flasks for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

After shaking, let the flasks stand to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Visualized Experimental Workflow

Lipid Staining Protocol using this compound

The following diagram illustrates a typical workflow for staining lipids in biological samples using this compound.

Caption: Workflow for lipid staining in biological samples using this compound.

References

Fat Red 7B: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fat Red 7B, also known by its synonyms Sudan Red 7B and Solvent Red 19, is a synthetic diazo dye belonging to the sudan dye family.[1] Its lipophilic nature makes it highly soluble in oils, fats, and nonpolar organic solvents, while being virtually insoluble in water.[1][2] This characteristic has led to its widespread use as a colorant in various industrial products, including plastics, inks, waxes, and oils.[3][4] In the scientific realm, particularly in biological and pharmaceutical research, Fat Red 7B is a valuable tool for staining lipids, triglycerides, and lipoproteins in histological and cytological preparations.[5][6] Its application extends to studies on the disposition and emulsification of lipid-soluble drugs.[2][7] This technical guide provides an in-depth overview of the core physical and chemical properties of Fat Red 7B, complete with experimental protocols and graphical representations of its synthesis and application.

Chemical Identity and Structure

-

Chemical Name: N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine[2]

-

Synonyms: this compound, Solvent Red 19, C.I. 26050, Fat Red Bluish[1][8][9]

-

CAS Number: 6368-72-5[8]

-

Molecular Formula: C₂₄H₂₁N₅[8]

-

Molecular Weight: 379.46 g/mol [8]

Physicochemical Properties

The physical and chemical characteristics of Fat Red 7B are summarized in the tables below, providing a consolidated view of its key properties.

Table 1: General Physical Properties

| Property | Value | References |

| Appearance | Dark red to purple or maroon powder/crystals. | [2][7][8] |

| Melting Point | 130-140 °C (with decomposition) | [2][8] |

| Density | ~0.33 g/cm³ (Bulk Density) | [3][10] |

| Colour Index Number | 26050 | [2][11] |

Table 2: Solubility Data

Fat Red 7B's solubility is a defining characteristic, with high solubility in nonpolar solvents and poor solubility in polar solvents.

| Solvent | Solubility | References |

| Water | Insoluble | [1][2] |

| Ethanol (B145695) | Soluble | [3][12] |

| Acetone | Soluble (10 mg/mL) | [11][12] |

| Benzene | Easily Soluble | [3][12] |

| Chloroform | Soluble | [7] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [9] |

| Dimethylformamide (DMF) | 30 mg/mL | [9] |

| Oils/Fats | Soluble | [1][2] |

Table 3: Spectroscopic Properties

The spectroscopic properties of Fat Red 7B are crucial for its identification and quantification.

| Property | Value | References |

| λmax (Absorption Maximum) | 525 nm | [9] |

| Molar Absorptivity (ε) | Data not readily available in reviewed literature. | |

| Appearance in Conc. H₂SO₄ | Blue-green | [3][12] |

Experimental Protocols

This section outlines generalized methodologies for determining key physicochemical properties of azo dyes like Fat Red 7B.

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Fat Red 7B is packed into a capillary tube to a height of 1-2 mm.[13] The sample must be well-packed to ensure even heating.[13]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[14]

-

Approximate Melting Point Determination: A preliminary rapid heating (e.g., 10°C/minute) is performed to determine an approximate melting range.[7][13]

-

Accurate Melting Point Determination: A fresh sample is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/minute.[7][13]

-

Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[13][14]

Determination of Solubility (Qualitative)

This protocol provides a general method for assessing the solubility of Fat Red 7B in various solvents.

Methodology:

-

Sample Preparation: A small, measured amount of Fat Red 7B (e.g., 25 mg) is placed into a series of test tubes.[10]

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 0.75 mL of water, ethanol, acetone, etc.) is added to each test tube in small portions.[10]

-

Observation: After each addition, the test tube is vigorously shaken. The degree to which the dye dissolves is observed and recorded (e.g., insoluble, sparingly soluble, soluble).[10] For colored compounds, solubility is indicated by the formation of a colored solution and the absence of solid particles.

UV-Vis Spectrophotometry for λmax Determination

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), a key characteristic for dye identification and quantification.

Methodology:

-

Solution Preparation: A dilute stock solution of Fat Red 7B is prepared in a suitable solvent in which it is highly soluble (e.g., ethanol or acetone) at a known concentration (e.g., 5 x 10⁻⁵ M).[15]

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank sample containing only the solvent.

-

Spectral Scan: The absorbance of the Fat Red 7B solution is measured over a wavelength range, typically from 200 to 700 nm.[8][15]

-

λmax Determination: The resulting spectrum is plotted (Absorbance vs. Wavelength), and the wavelength at which the highest absorbance peak occurs is identified as the λmax.[3]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the synthesis of Fat Red 7B and a typical experimental workflow for its use in lipid staining.

Diagram 1: Synthesis of Fat Red 7B

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. analysis.rs [analysis.rs]

- 3. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 6. 2-naphthalenamine, N-ethyl-1-((4-(phenylazo)phenyl)azo)- - ChemInfo Public [recherche.chemikalieninfo.de]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. azom.com [azom.com]

- 9. Methods to determine the dye chemistry | PPT [slideshare.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Efficient lipid staining in plant material with this compound or fluorol [correction of fluoral] yellow 088 in polyethylene glycol-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. employees.oneonta.edu [employees.oneonta.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide to the Absorption Spectrum of Sudan Red 7B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption spectrum of Sudan Red 7B (also known as Solvent Red 19), a synthetic diazo dye. This document details the dye's spectral properties, outlines a robust experimental protocol for its analysis, and presents the data in a clear, comparative format. This information is critical for researchers utilizing this compound in various applications, including as a staining agent in biological studies and as a standard in analytical chemistry.

Core Spectroscopic Data

This compound exhibits characteristic absorption maxima in the visible and ultraviolet regions of the electromagnetic spectrum. The precise wavelength of maximum absorption (λmax) can vary slightly depending on the solvent used, a phenomenon known as solvatochromism. The key quantitative data regarding its absorption spectrum are summarized below.

| Property | Value | Solvent |

| Primary λmax | 525 - 533 nm[1][2][3][4][5][6] | Toluene (B28343) |

| Secondary λmax | 364 nm[3][4] | Toluene |

| Molar Extinction Coefficient (ε) at 528-538 nm | ≥24,660 M⁻¹cm⁻¹[3][4] | Toluene |

| Molar Extinction Coefficient (ε) at 367-377 nm | ≥14,230 M⁻¹cm⁻¹[3][4] | Toluene |

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value |

| Chemical Formula | C₂₄H₂₁N₅[2][7] |

| Molecular Weight | 379.46 g/mol [8] |

| Appearance | Dark-red or bordeaux crystalline powder[1][9] |

| Solubility | Soluble in acetone (B3395972) (10 mg/mL), DMF (30 mg/mL), DMSO (30 mg/mL), and ethanol (B145695) (1 mg/mL). Insoluble in water.[2][4][7] |

| Melting Point | 130 °C (decomposes)[3][4] |

Experimental Protocol for Determining the Absorption Spectrum

This section provides a detailed methodology for accurately measuring the absorption spectrum of this compound.

1. Materials and Equipment:

-

This compound (powder)

-

Toluene (spectroscopic grade)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes

-

UV-Visible spectrophotometer

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a known volume of toluene in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.

3. Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution with toluene to prepare a series of working solutions of decreasing concentrations. The final concentrations should yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

4. Spectrophotometer Setup and Blanking:

-

Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for the scan (e.g., 300 nm to 700 nm).

-

Fill a quartz cuvette with the solvent (toluene) to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself.

5. Measurement of Absorption Spectrum:

-

Rinse a clean quartz cuvette with a small amount of the working solution to be measured, then fill the cuvette with the working solution.

-

Place the sample cuvette in the spectrophotometer and initiate the spectral scan.

-

Record the absorbance spectrum, noting the wavelength(s) of maximum absorbance (λmax).

-

Repeat the measurement for each of the prepared working solutions.

6. Data Analysis:

-

Plot absorbance versus wavelength for each concentration to visualize the absorption spectrum.

-

To determine the molar extinction coefficient (ε), plot absorbance at the primary λmax versus the concentration of the working solutions. According to the Beer-Lambert law (A = εbc), the slope of the resulting linear graph will be the molar extinction coefficient (where 'b' is the path length of the cuvette, typically 1 cm).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the absorption spectrum of this compound.

Applications in Research and Development

This compound is primarily used as a lipid stain in histological and biological studies to visualize fats and suberin in plant cell walls.[2][3] Its well-defined absorption spectrum also makes it a useful standard in the development and validation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of banned dyes in food products.[2] Understanding its spectral characteristics is fundamental to these applications.

References

- 1. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. 苏丹红 7B | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CAS 6368-72-5 | Cayman Chemical | Biomol.de [biomol.com]

- 6. moleculardepot.com [moleculardepot.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. スダンレッド7B | Sigma-Aldrich [sigmaaldrich.com]

- 9. 191630050 [thermofisher.com]

A Comprehensive Technical Guide to Sudan Red 7B: History and Application as a Biological Stain

This technical guide provides an in-depth exploration of Sudan Red 7B, a synthetic, lipophilic diazo dye. It details the history of its use as a biological stain, its chemical and physical properties, staining mechanisms, and established experimental protocols. This document is intended for researchers, scientists, and professionals in drug development who utilize histological and cytological staining techniques.

Introduction to this compound

This compound, also known as Fat Red 7B or Solvent Red 19, is a member of the Sudan family of dyes.[1][2] These dyes are characteristically oil-soluble and are utilized for coloring plastics and staining sudanophilic biological materials, most notably lipids.[3] Chemically, it is identified as N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine.[2] Its strong affinity for neutral lipids makes it a valuable tool for visualizing fat bodies, intracellular lipid droplets, and suberin in plant cell walls.[1][4][5][6]

Chemical and Physical Properties

This compound is a dark red to purple powder that is soluble in organic solvents and oils but insoluble in water.[2][7] Its lipophilic nature is fundamental to its function as a lipid stain.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 6368-72-5[1][7] |

| Molecular Formula | C₂₄H₂₁N₅[1][7] |

| IUPAC Name | N-Ethyl-1-[[4-(phenylazo)phenyl]azo]-2-naphthalenamine[1] |

| Synonyms | Fat Red 7B, Solvent Red 19, C.I. 26050, Ceres Red 7B[2][7][8] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 379.46 g/mol [7] |

| Appearance | Dark red to purple powder[7] |

| Melting Point | 130 °C (decomposes)[7] |

| Absorption Maxima | 525 nm[6] |

| Solubility | Soluble in oils, DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (1 mg/ml)[2][6] |

Mechanism of Staining

The staining action of this compound is a physical process based on its preferential solubility in lipids, a mechanism known as lysochromy. As a non-polar molecule, the dye readily partitions from its solvent into the hydrophobic environment of intracellular lipids such as triglycerides and lipid droplets. This process does not involve chemical bonding but rather the accumulation of the dye in the lipid structures, rendering them visible under light microscopy.

The efficiency of this process was significantly enhanced by the introduction of a polyethylene (B3416737) glycol (PEG) and glycerol-based solvent system. This solvent system effectively dissolves the lipid-soluble dye while being miscible with the aqueous environment of fresh tissues, thus preventing dye precipitation and ensuring efficient lipid staining.[9][10][11]

References

- 1. Sudan red 7 B, Diazo dye (CAS 6368-72-5) | Abcam [abcam.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sudan stain - Wikipedia [en.wikipedia.org]

- 4. This compound | 6368-72-5 [chemicalbook.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. caymanchem.com [caymanchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. podb.nibb.ac.jp [podb.nibb.ac.jp]

- 9. Efficient lipid staining in plant material with this compound or fluorol [correction of fluoral] yellow 088 in polyethylene glycol-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Lipophilic Properties of N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine, commonly known as Solvent Red 24 or Sudan IV, is a lipophilic diazo dye with significant applications in various industrial and scientific fields. Its pronounced affinity for nonpolar environments underpins its use as a stain for lipids, triglycerides, and lipoproteins in histological studies. Understanding the lipophilic characteristics of this compound is paramount for its application in biological systems and for assessing its toxicological profile. This technical guide provides a comprehensive overview of the lipophilic properties of N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine, detailing its physicochemical parameters, standardized experimental protocols for lipophilicity determination, and an exploration of its known biological interactions.

Physicochemical and Lipophilic Properties

The lipophilicity of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). For N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine, its high lipophilicity is evident from its solubility profile and its partition coefficient.

Quantitative Data Summary

The following table summarizes the key physicochemical and lipophilic parameters of N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine.

| Property | Value | Reference(s) |

| Molecular Formula | C24H21N5 | [1] |

| Molecular Weight | 380.46 g/mol | [2] |

| Melting Point | 184-185 °C | [3] |

| Density | ~1.20 g/cm³ | [2] |

| Water Solubility | Insoluble | [3][4] |

| logP (Octanol-Water Partition Coefficient) | 6.93 (estimated) | |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and benzene | [3][5] |

Experimental Protocols for Lipophilicity Determination

The octanol-water partition coefficient (logP) is the most widely accepted measure of a compound's lipophilicity. The following are standardized methods for its experimental determination.

Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a solute between n-octanol and water.

Methodology:

-

Preparation of Solvents: n-octanol and water are mutually saturated by shaking together for 24 hours, followed by a 24-hour separation period.

-

Test Substance Preparation: A stock solution of N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine is prepared in n-octanol.

-

Partitioning: A small volume of the stock solution is added to a known volume of the water phase in a suitable vessel. The mixture is then shaken vigorously until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

-

Concentration Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation of logP: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its logP value.

Methodology:

-

System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) and a suitable detector (e.g., UV-Vis) is used.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water is used as the mobile phase.

-

Calibration: A series of reference compounds with known logP values are injected into the HPLC system, and their retention times (tR) are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known logP values. The retention factor k is calculated as k = (tR - t0) / t0, where t0 is the dead time.

-

Sample Analysis: N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine is injected into the HPLC system under the same conditions, and its retention time is measured.

-

logP Determination: The log k value for the test compound is calculated, and its logP is determined by interpolation from the calibration curve.

Biological Interactions and Signaling Pathways

Specific signaling pathways directly modulated by N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine are not well-documented in publicly available literature. However, as an azo dye, its biological activity is likely linked to its metabolism and the subsequent interactions of its metabolites.

Metabolic Activation of Azo Dyes

Azo dyes, including Solvent Red 24, can be metabolized by azoreductases present in the liver and gut microbiota. This process involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines. These aromatic amine metabolites are often more reactive and potentially carcinogenic than the parent dye.

Potential Molecular Interactions

While specific data for Solvent Red 24 is limited, studies on similar Sudan dyes have shown interactions with biological macromolecules:

-

DNA Adducts: The reactive metabolites of some azo dyes can form covalent adducts with DNA, which can lead to mutations and potentially initiate carcinogenesis.

-

Protein Binding: Sudan dyes have been shown to bind to proteins such as bovine serum albumin (BSA), primarily through hydrophobic interactions. This binding can affect the transport and distribution of the dye within the body.

-

Membrane Interactions: Due to its high lipophilicity, Solvent Red 24 is expected to readily partition into cellular membranes. This can alter membrane fluidity and function. Studies on similar dyes suggest interactions with membrane phospholipids.

Research on the broader class of azo dyes has implicated them in the modulation of several key signaling pathways, including those involved in metabolism, inflammation (e.g., MAPK pathway), and cell proliferation (e.g., PI3K-AKT pathway). However, direct evidence for the involvement of N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine in these pathways is currently lacking.

Conclusion

N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine is a highly lipophilic molecule, a characteristic that defines its primary applications and toxicological considerations. Its lipophilicity can be quantitatively assessed using standardized experimental protocols such as the shake-flask and RP-HPLC methods. While its direct interactions with specific signaling pathways remain to be fully elucidated, its metabolism to aromatic amines is a key area of concern regarding its potential genotoxicity. Further research is warranted to delineate the precise molecular mechanisms underlying the biological activities of this compound and its metabolites. This will be crucial for a comprehensive risk assessment and for exploring any potential therapeutic applications.

References

An In-Depth Technical Guide to the Safety and Handling of Sudan Red 7B in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, disposal, and experimental use of Sudan Red 7B (Solvent Red 19), a synthetic diazo dye. The information is intended to support laboratory safety protocols and provide a foundation for its application in research settings.

Chemical and Physical Properties

This compound is a dark red, crystalline powder with the molecular formula C₂₄H₂₁N₅ and a molecular weight of 379.46 g/mol .[1][2] It is a fat-soluble dye, meaning it is soluble in oils and organic solvents such as acetone, but insoluble in water.[3]

| Property | Value | Reference |

| Synonyms | Solvent Red 19, C.I. 26050, Fat Red 7B | [1] |

| CAS Number | 6368-72-5 | [4] |

| Molecular Formula | C₂₄H₂₁N₅ | [1] |

| Molecular Weight | 379.46 g/mol | [2] |

| Appearance | Dark red powder | [1] |

| Melting Point | 130 °C (decomposes) | [1][2] |

| Solubility | Insoluble in water; Soluble in oils and acetone | [2][3] |

Safety and Hazard Information

This compound is considered a hazardous substance.[5] It is harmful if swallowed and there is limited evidence of a carcinogenic effect.[5] The International Agency for Research on Cancer (IARC) has classified this compound in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans".[6]

Toxicological Data

The primary toxicological concern with azo dyes like this compound is their metabolism to potentially carcinogenic aromatic amines.[5] This can occur through the action of azoreductases in the liver and gut microbiota, which cleave the azo bond.[5] These aromatic amines can then be metabolically activated to reactive electrophiles that can bind to DNA, forming adducts and potentially leading to mutations.[4]

Hazard Identification and Precautionary Measures

| Hazard | GHS Classification | Precautionary Statements |

| Acute Oral Toxicity | Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

| Carcinogenicity | Limited evidence of a carcinogenic effect | Not specified |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][6] However, if dust is generated, a NIOSH/MSHA approved respirator should be used.

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[1] Wash hands thoroughly after handling and before breaks.

Storage

-

Keep the container tightly closed in a dry and well-ventilated place.[1][6]

-

Store at room temperature.[2]

-

Keep away from incompatible materials such as strong acids and oxidizing agents.[1]

Spills and Disposal

-

Spills: In case of a spill, avoid dust formation.[1] Sweep up the material and place it into a suitable, closed container for disposal.[1][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6] Contaminated packaging should be treated as hazardous waste.[6]

Experimental Protocols

This compound is primarily used in laboratory settings as a lipid stain.

Lipid Staining in Plant Tissue

This protocol is adapted from a method for staining neutral lipids in plant material.

Materials:

-

This compound (Fat Red 7B)

-

Polyethylene glycol 300 (PEG-300)

-

Glycerol

-

Plant tissue samples

Procedure:

-

Staining Solution Preparation (0.1% w/v):

-

Dissolve 50 mg of this compound in 25 mL of PEG-300.

-

Incubate the solution for 1 hour at 90°C and then allow it to cool.

-

Add an equal volume of 90% glycerol.

-

Store the staining solution at room temperature.

-

-

Staining:

-

Immerse the plant tissues in the staining solution for 1 hour to overnight.

-

Rinse the stained tissues several times with water to remove excess stain.

-

Analytical Detection by HPLC

This is a general overview of a high-performance liquid chromatography (HPLC) method for the detection of Sudan dyes in food samples.

Instrumentation:

-

HPLC system with a diode array detector (DAD)

-

C18 analytical column

General Procedure:

-

Sample Preparation:

-

Extraction of the dye from the sample matrix using a suitable solvent (e.g., acetonitrile).

-

Cleanup of the extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

-

-

Chromatographic Analysis:

-

Injection of the cleaned-up extract into the HPLC system.

-

Separation of the analytes on the C18 column using a gradient elution with a mobile phase typically consisting of acetonitrile (B52724) and water.

-

Detection of this compound at its maximum absorbance wavelength (around 510-525 nm).[7]

-

Mechanism of Action and Biological Pathways

The primary mechanism of toxicity for Sudan dyes, including this compound, involves metabolic activation to reactive species that can damage cellular macromolecules, particularly DNA.

Caption: Metabolic activation pathway of this compound leading to potential carcinogenicity.

The lipophilic nature of this compound allows it to be absorbed, after which it can undergo metabolic transformation. The key initial step is the reductive cleavage of the azo (-N=N-) bond, a reaction catalyzed by azoreductase enzymes present in the liver and, significantly, in the gut microflora.[5] This cleavage results in the formation of aromatic amines.[5] These aromatic amine metabolites can then undergo further metabolic activation, such as N-oxidation by cytochrome P450 enzymes, to form highly reactive electrophilic species.[4] These reactive intermediates can then covalently bind to nucleophilic sites on cellular macromolecules, most critically DNA, to form DNA adducts.[4] The formation of these bulky adducts can disrupt DNA replication and repair processes, leading to mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis.

References

- 1. Azo Dyes Carcinogenicity → Term [pollution.sustainability-directory.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological effects of the Sudan dyes. Role of the Ah cytosolic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of formation of (deoxy)guanosine adducts derived from peroxidase-catalyzed oxidation of the carcinogenic nonaminoazo dye 1-phenylazo-2-hydroxynaphthalene (Sudan I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Signaling by Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Sudan Red 7B: A Technical Overview for Researchers

Sudan Red 7B, also known by several synonyms including Solvent Red 19 and Fat Red 7B, is a synthetic diazo dye.[1] This document provides a technical guide for researchers, scientists, and drug development professionals, detailing its chemical properties, analytical methods, and common applications.

Core Molecular and Physical Data

This compound is a lipophilic, or fat-soluble, dye that is insoluble in water.[1][2] Its chemical structure features an azo group, which is responsible for its characteristic red color.[2] Due to its potential for toxicity and carcinogenicity, its use in food products is banned in many regions.[2][3]

| Property | Value | Source |

| Molecular Formula | C24H21N5 | [1][4][5][6][7] |

| Molecular Weight | 379.46 g/mol | [4][5][7] |

| Alternate Molecular Weight | 379.5 g/mol | [6] |

| Molar Mass | 379.467 g·mol−1 | [1] |

| CAS Number | 6368-72-5 | [5][6][7] |

| Appearance | Dark red to purple powder | [5] |

| Melting Point | 130 °C (decomposes) | [5] |

| Absorption Maxima | 525 nm | [8] |

Experimental Protocols

Histological Staining of Lipids in Plant Material

This compound is an effective agent for staining neutral lipids, such as triacylglycerols, in plant tissues.[9]

Staining Solution Preparation (0.1% w/v): [9]

-

Dissolve 50 mg of this compound (also known as Fat Red 7B) in 25 mL of polyethylene (B3416737) glycol (PEG-300).

-

Incubate the mixture for 1 hour at 90°C.

-

After cooling, add an equal volume of 90% glycerol.

-

The final solution can be stored at room temperature.

Staining Procedure: [9]

-

Immerse the plant tissues in the staining solution for a duration of 1 hour to overnight.

-

Following incubation, rinse the tissues several times with water to remove excess stain.

Analysis of Sudan Dyes in Food Samples via UPLC-MS/MS

Regulatory bodies frequently test for the presence of banned dyes like this compound in foodstuffs. The following is a summarized protocol for the detection and quantification of Sudan dyes using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation (QuEChERS method): [10]

-

Weigh 2 grams of the homogenized food powder (e.g., chili or curry powder) into a centrifuge tube.

-

Add 8 mL of water and vortex for 30 seconds.

-

Perform an extraction with 10 mL of acetonitrile, followed by the addition of QuEChERS CEN material (4 g MgSO4, 1 g NaCl, and 1.5 g sodium citrate).

-

Shake the mixture vigorously for one minute.

-

Centrifuge the tube at 4000 rpm for five minutes.

-

Collect the supernatant for UPLC-MS/MS analysis.

Instrumental Analysis: [10]

-

The supernatant is analyzed using a UPLC system coupled with a tandem quadrupole mass spectrometer (MS/MS).

-

For all compounds, two Multiple Reaction Monitoring (MRM) transitions are typically monitored for accurate identification and quantification.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the detection of this compound in a food sample, from sample preparation to final analysis.

Caption: Workflow for this compound detection in food samples.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 6368-72-5: this compound | CymitQuimica [cymitquimica.com]

- 3. shoko-sc.co.jp [shoko-sc.co.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C24H21N5 | CID 61396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. podb.nibb.ac.jp [podb.nibb.ac.jp]

- 10. lcms.cz [lcms.cz]

A Technical Guide to the Discovery and Synthesis of Sudan Red 7B (Solvent Red 19)

For Researchers, Scientists, and Development Professionals

This document provides a comprehensive technical overview of Sudan Red 7B (C.I. 26050), a synthetic disazo dye. It details the chemical principles behind its synthesis, a representative experimental protocol, and key physical and chemical properties. This guide is intended for a scientific audience requiring in-depth information on the composition and manufacturing of this compound.

Introduction and Discovery

This compound, also known by synonyms such as Solvent Red 19 and Fat Red 7B, is a fat-soluble red diazo dye.[1] Its IUPAC name is N-ethyl-1-[[4-(phenyldiazenyl)phenyl]diazenyl]naphthalen-2-amine.[2] As a member of the azobenzene (B91143) class of compounds, its structure is characterized by two azo groups (-N=N-) connecting three aromatic rings.[2] This extended conjugated system is responsible for its strong absorption of light in the visible spectrum, resulting in its vibrant red color.

The specific discovery of this compound is not widely documented under a single discoverer's name. However, its existence is a direct result of the discovery of the diazotization reaction by the German chemist Peter Griess in 1858.[3] This reaction, which converts a primary aromatic amine into a diazonium salt, is the foundational step for creating azo compounds. The subsequent development of various azo dyes, including the "Sudan" family, emerged from the application of Griess's discovery, coupling various diazonium salts with activated aromatic compounds.[3]

Industrially, this compound is used as a colorant for oils, waxes, and plastics.[1][4] In a research context, it serves as a lipid stain in histology for both plant and animal tissues and is used as an analytical standard for detecting banned colorants in foodstuffs.[5][6][7]

Synthesis Methodology

The synthesis of this compound is a multi-step process rooted in classical azo dye chemistry. The overall manufacturing method involves the diazotization of 4-(Phenyldiazenyl)benzenamine, followed by an azo coupling reaction with N-ethylnaphthalen-2-amine.[8][9] The precursor, 4-(Phenyldiazenyl)benzenamine, is itself prepared via a similar diazotization and coupling sequence starting from aniline (B41778).

The general chemical transformation is as follows:

-

Step 1: Aniline is diazotized to form a benzenediazonium (B1195382) salt.

-

Step 2: The benzenediazonium salt is coupled with another molecule of aniline to produce the intermediate, 4-(phenyldiazenyl)benzenamine.

-

Step 3: 4-(Phenyldiazenyl)benzenamine is diazotized to form its corresponding diazonium salt.

-

Step 4: This diazonium salt is then coupled with the final coupling agent, N-ethylnaphthalen-2-amine, to yield this compound.

Caption: Relationship between reactants and intermediates in this compound synthesis.

Experimental Protocol: Representative Synthesis

The following protocol describes a representative laboratory-scale synthesis of this compound. This procedure is based on the fundamental principles of diazotization and azo coupling reactions.[3][8][9]

Materials:

-

4-(Phenyldiazenyl)benzenamine

-

N-ethylnaphthalen-2-amine

-

Sodium Nitrite (B80452) (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Diazotization of 4-(Phenyldiazenyl)benzenamine:

-

Dissolve a molar equivalent of 4-(Phenyldiazenyl)benzenamine in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution with constant stirring. The addition should be controlled to keep the temperature below 5 °C.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.

-

-

Preparation of the Coupling Solution:

-

In a separate beaker, dissolve a molar equivalent of N-ethylnaphthalen-2-amine in a suitable solvent, such as a dilute acidic solution, and cool it to 0-5 °C in an ice bath.

-

-

Azo Coupling Reaction:

-

Slowly add the cold diazonium salt solution from Step 1 to the cold coupling solution from Step 2 with vigorous stirring.

-

A colored precipitate of this compound should form immediately.

-

Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

Collect the crude this compound precipitate by vacuum filtration.

-

Wash the filter cake with cold water to remove any unreacted salts and acids.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a dark red to purple powder.[7]

-

Dry the purified product in a vacuum oven.

-

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Chemical and Physical Data

Proper characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | N-ethyl-1-[[4-(phenyldiazenyl)phenyl]diazenyl]naphthalen-2-amine | [1][2] |

| Synonyms | Solvent Red 19, C.I. 26050, Fat Red 7B | [1][5] |

| CAS Number | 6368-72-5 | [1][2][5] |

| Molecular Formula | C₂₄H₂₁N₅ | [2][5][9] |

| Molecular Weight | 379.46 g/mol | [1][9][10] |

| Appearance | Dark red to purple powder | [7] |

| Melting Point | 128-131.5 °C | [9] |

| λmax (Absorption) | 525 nm, 227 nm, 256 nm | [5][6][11] |

| Solubility | Soluble in oils, DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (1 mg/ml). Insoluble in water. | [1][5][6][9] |

Toxicology and Safety Considerations

For any scientific professional, particularly those in development fields, understanding the toxicological profile of a chemical is paramount. This compound is classified by the International Agency for Research on Cancer (IARC) in Group 3: Not classifiable as to its carcinogenicity to humans .[2] While this indicates a lack of conclusive evidence, appropriate safety measures, including the use of personal protective equipment (gloves, safety glasses, and lab coats), should always be employed when handling the compound. Due to safety concerns, its use as a food colorant is banned in many regions.[7] Consequently, it is often used as a certified standard in LC-MS/MS protocols for the detection of illegal dyes in food products.[5][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C24H21N5 | CID 61396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of an Azo Dye: Sudan 1 – Chemistry Education [chem.hbcse.tifr.res.in]

- 4. Sudan_Red_7B [bionity.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | CAS 6368-72-5 | Cayman Chemical | Biomol.com [biomol.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | 6368-72-5 [chemicalbook.com]

- 9. worlddyevariety.com [worlddyevariety.com]

- 10. scbt.com [scbt.com]

- 11. Solvent Red 19e CAS No.6368-72-5 Manufacturers in India [colorantsgroup.com]

A Technical Guide to the Application of Diazo Dyes in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Diazo dyes, a major and versatile class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–), are fundamental tools in biological and medical research.[1][2][3] Their utility stems from their intense coloration and the ability to formulate dyes with selective affinities for various biological macromolecules and structures. This guide provides an in-depth overview of the core principles, applications, and methodologies associated with the use of diazo dyes in biological staining.

Core Principles of Diazo Dyes in Staining

The functionality of diazo dyes in biological staining is governed by their chemical structure, which dictates their charge, polarity, and binding affinities. The synthesis of these dyes typically involves a two-step process: diazotization, where a primary aromatic amine is converted into a diazonium salt, followed by an azo coupling reaction with an electron-rich compound like a phenol (B47542) or another amine.[1][3] This process allows for the creation of a vast array of dyes with different colors and properties.

The interaction between diazo dyes and biological tissues can be either physical or chemical.[4] Chemical interactions, which are more common in histology, involve the formation of electrostatic bonds, van der Waals forces, and hydrogen bonds between the dye molecules and the tissue components.[4][5] For instance, basic dyes, which are cationic, bind to acidic (basophilic) structures like nucleic acids in the nucleus, while acidic dyes, which are anionic, bind to basic (acidophilic) components such as proteins in the cytoplasm.[6][7]

Key Applications and Mechanisms of Action

Diazo dyes have a broad range of applications in biological staining, from assessing cell viability to identifying specific cellular structures and pathological deposits.

Vital stains are dyes that can be applied to living cells without causing immediate cell death. Several diazo dyes are used in this context, primarily for assessing cell membrane integrity.

-